molecular formula C8H5FN2 B1295469 4-Fluoroquinazoline CAS No. 56595-09-6

4-Fluoroquinazoline

Cat. No. B1295469
CAS RN: 56595-09-6
M. Wt: 148.14 g/mol
InChI Key: WDTKVHIQJVALDS-UHFFFAOYSA-N
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Description

4-Fluoroquinazoline is a compound that is part of the broader class of quinazoline derivatives. These compounds have garnered significant interest due to their wide range of biological activities, including antibacterial, antimalarial, and antitumor properties. The presence of a fluorine atom in the quinazoline ring system often enhances these activities due to the unique properties of fluorine, such as its small size, high electronegativity, and ability to form stable bonds with carbon, which can affect the bioavailability and metabolic stability of the compounds .

Synthesis Analysis

The synthesis of 4-fluoroquinazoline derivatives and related compounds has been extensively studied. For instance, fluoroalkylated γ-lactams derived from 4-aminoquinoline have been synthesized as potent antimalarial agents . Similarly, modifications of the 4-aminoquinoline scaffold, such as the replacement of hydroxy groups with fluorine, have been explored to improve antimalarial activity and reduce toxicity . The synthesis of 4-aminoquinoline derivatives has also been reported, with the structures confirmed by NMR and mass spectrometry . Additionally, the synthesis of 6-fluoroquinazolinylpiperidinyl-containing triazole Mannich base derivatives has been achieved, showing promise as antimicrobial agents . Enantioselective synthesis methods have been developed for fluorine-bearing drug-like scaffolds, including dihydroquinazolones, using asymmetric fluorocyclization reactions . Moreover, the synthesis of 8-fluoro-3,4-dihydroisoquinoline through directed ortho-lithiation has been described, providing a key intermediate for further transformations .

Molecular Structure Analysis

The molecular structure of fluoroquinazoline derivatives is crucial for their biological activity. For example, the crystal structure of a 6-fluoroquinazolinylpiperidinyl-containing compound was confirmed through X-ray diffraction analysis . In another study, the distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group in an 8-chloroquinolone was revealed by X-ray crystallography and molecular modeling, suggesting that this strained conformation is key to potent antibacterial activity .

Chemical Reactions Analysis

Fluoroquinazoline derivatives can undergo various chemical reactions that are essential for their biological function. For instance, the fluorine–amine exchange reaction has been used to obtain 8-amino-3,4-dihydroisoquinolines, which are precursors for the synthesis of tetrahydroisoquinolines, potential central nervous system drug candidates . The reactivity of these compounds can also be harnessed in multicomponent reactions, such as the synthesis of 4-fluorooxazolines from imines, trifluoroacetophenones, and CF2Br2, involving the formation of difluorocarbene and gem-difluorosubstituted NH-azomethine ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoroquinazoline derivatives are influenced by the presence of fluorine atoms. Fluorination can improve the lipophilicity and metabolic stability of these compounds, which is beneficial for drug development. For example, the introduction of fluorine into the quinolone ring has been shown to enhance antibacterial activity . The phototoxicity and cytotoxic activities of fluorinated 4-hydroxyquinolinones have been evaluated, demonstrating their potential as antimicrobial agents . The structure-activity relationships between the chemical structures and the biological activity of these compounds are also of great interest, as they can guide the design of new drugs with improved efficacy and safety profiles .

Scientific Research Applications

Antibacterial Properties

4-Fluoroquinazoline derivatives, particularly fluoroquinolones, exhibit significant antibacterial activities. They have been studied extensively for their broad and intense activities against gram-negative bacilli and cocci. The mechanism of action primarily targets DNA gyrase, an essential bacterial enzyme, making them potent antibacterial agents (Wolfson & Hooper, 1985).

Synthesis and Application in Anticancer Drugs

Recent studies have shown that 7-fluoroquinazoline-2, 4-diol, a derivative of 4-fluoroquinazoline, is an important intermediate in the synthesis of small molecule anticancer drugs. A rapid synthetic method has been established for compounds like 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, which are potential candidates for anticancer treatments (Zhou et al., 2019).

Novel Antibacterial Agents with Distorted Orientation

A study demonstrated the synthesis of a novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group. This compound showed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating the potential of 4-fluoroquinazoline derivatives in developing new antibacterial agents (Kuramoto et al., 2003).

Anti-Tumor Activity

4-Fluoroquinazoline derivatives have been observed to exhibit anti-tumor activities. For example, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline demonstrated a broad spectrum of anti-cancer activity in vitro, indicating its potential as a therapeutic agent against various types of tumors (Huang et al., 2012).

Dual Orexin Receptor Antagonist

In the context of insomnia treatment, a compound MK-4305, which includes a fluoroquinazoline ring, was identified as a potent dual orexin receptor antagonist. This compound is significant for its potential in treating primary insomnia (Cox et al., 2010).

Safety And Hazards

The safety data sheet for a similar compound, 4-Chloro-7-fluoroquinazoline, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

Quinazoline derivatives, including 4-Fluoroquinazoline, have shown significant potential in various fields, particularly in medicine . They have been found to exhibit a wide range of therapeutic activities, and researchers are continually exploring new synthetic methods and applications for these compounds . The most active compounds might be used as leads for future modification and optimization .

properties

IUPAC Name

4-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTKVHIQJVALDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205154
Record name Quinazoline, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroquinazoline

CAS RN

56595-09-6
Record name Quinazoline, 4-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056595096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinazoline, 4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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